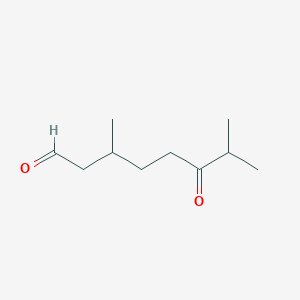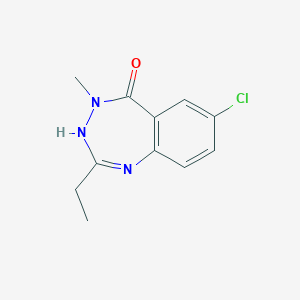
5H-1,3,4-Benzotriazepin-5-one, 7-chloro-2-ethyl-1,4-dihydro-4-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5H-1,3,4-Benzotriazepin-5-one, 7-chloro-2-ethyl-1,4-dihydro-4-methyl-: is a compound belonging to the benzotriazepine class. Benzotriazepines are known for their diverse pharmacological activities, including anxiolytic, sedative, anticonvulsant, and anticancer properties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5H-1,3,4-Benzotriazepin-5-one derivatives typically involves the cyclization of appropriate precursors. For instance, one method involves the reaction of isatoic anhydride with aminoguanidine bicarbonate in acetic acid under reflux conditions . The reaction mixture is then cooled, poured into ice-cold water, and neutralized with sodium bicarbonate to obtain the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and catalysts is crucial for industrial scalability.
化学反応の分析
Types of Reactions: 5H-1,3,4-Benzotriazepin-5-one derivatives undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogenation, alkylation, and acylation reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, halogenation can yield halogenated benzotriazepinones, while reduction can produce amino derivatives .
科学的研究の応用
Chemistry: In chemistry, 5H-1,3,4-Benzotriazepin-5-one derivatives are used as intermediates in the synthesis of more complex molecules. They serve as building blocks for the development of new pharmaceuticals and agrochemicals .
Biology: These compounds have shown potential as enzyme inhibitors and receptor antagonists. They are studied for their interactions with biological targets, such as cholecystokinin receptors, which are implicated in various physiological processes .
Medicine: In medicine, 5H-1,3,4-Benzotriazepin-5-one derivatives are explored for their anticancer properties. They have demonstrated activity against various cancer cell lines, including ovarian, renal, and prostate cancers . Additionally, their anxiolytic and sedative effects make them candidates for treating anxiety and sleep disorders.
Industry: Industrially, these compounds are used in the development of new materials and as precursors for the synthesis of dyes and pigments.
作用機序
The mechanism of action of 5H-1,3,4-Benzotriazepin-5-one derivatives involves their interaction with specific molecular targets. For instance, they act as antagonists to cholecystokinin receptors, inhibiting the receptor’s activity and thereby exerting their pharmacological effects . The exact pathways and molecular interactions depend on the specific derivative and its target.
類似化合物との比較
Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.
Devazepide: A cholecystokinin receptor antagonist with anticancer activity.
Asperlicin: Another cholecystokinin receptor antagonist used in cancer research.
Comparison: 5H-1,3,4-Benzotriazepin-5-one derivatives are unique due to their specific structural features and pharmacological profiles. Unlike diazepam, which is primarily used for its anxiolytic effects, these derivatives have broader applications, including anticancer activity. Compared to devazepide and asperlicin, they offer different binding affinities and specificities towards cholecystokinin receptors, making them valuable for targeted therapeutic applications .
特性
CAS番号 |
59169-84-5 |
|---|---|
分子式 |
C11H12ClN3O |
分子量 |
237.68 g/mol |
IUPAC名 |
7-chloro-2-ethyl-4-methyl-3H-1,3,4-benzotriazepin-5-one |
InChI |
InChI=1S/C11H12ClN3O/c1-3-10-13-9-5-4-7(12)6-8(9)11(16)15(2)14-10/h4-6H,3H2,1-2H3,(H,13,14) |
InChIキー |
FIISFUCFJWZOSG-UHFFFAOYSA-N |
正規SMILES |
CCC1=NC2=C(C=C(C=C2)Cl)C(=O)N(N1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


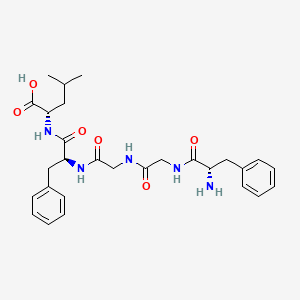
![Ethyl 6-chloro-2-oxo-1-oxaspiro[4.5]decane-3-carboxylate](/img/structure/B14607802.png)
![1-[2-Chloro-2-(phenylsulfanyl)ethenyl]-4-methoxybenzene](/img/structure/B14607810.png)
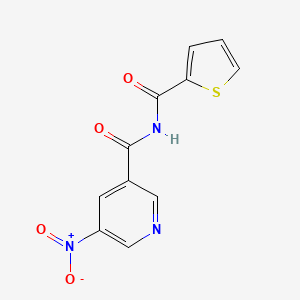
![1-Butanone, 2-bromo-1-[5-(4-bromophenyl)-2-furanyl]-](/img/structure/B14607829.png)
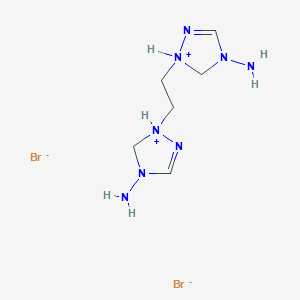

![Diethyl butyl[(2,4-dichlorophenyl)methyl]propanedioate](/img/structure/B14607856.png)

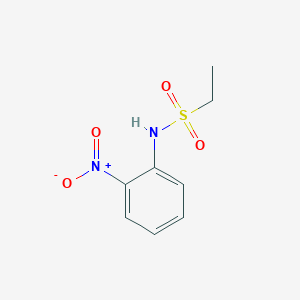
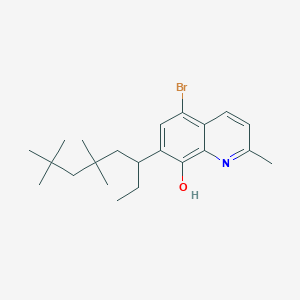
phosphanium iodide](/img/structure/B14607882.png)

